molecular formula C7H9NO2 B018298 3,5-Dimethoxypyridine CAS No. 18677-48-0

3,5-Dimethoxypyridine

Cat. No. B018298
Key on ui cas rn: 18677-48-0
M. Wt: 139.15 g/mol
InChI Key: LPFKVVZTNDJALE-UHFFFAOYSA-N
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Patent
US04713080

Procedure details

50 g of 3,5-dichloro-pyridine are dissolved in 250 ml dimethylsulfoxide. 15 g sodium methylate are added to this solution under stirring. It is stirred under exclusion of moisture at 60°-80° C. 15 g sodium methylate are further added after each of 8 and 16 hours. After a total of 72 hours' stirring, the reaction mixture is reacted with a little water and shaked out with diethylether. The ether phase, after drying, is distilled in a vacuum, resulting in 24 g (51% of theoretical amount) of 3,5-dimethoxy-pyridine in the boiling range 90°-120° C. at 1.6·103Pa. The product is polluted with a small amount of 3-chloro-5-methoxypyridine. It can, however, be employed directly in the next stage for nitrification, since the chloro-compound is not dinitrified and therefore can easily be removed upon crystallization of the 3,5-dimethoxy-2,6-dinitro-pyridine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
15 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=NC=C(Cl)C=1.[CH3:9][O-:10].[Na+].O.Cl[C:14]1[CH:15]=[N:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1>CS(C)=O.C(OCC)C>[CH3:9][O:10][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium methylate
Quantity
15 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
sodium methylate
Quantity
15 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C1)OC
Step Six
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It is stirred under exclusion of moisture at 60°-80° C
STIRRING
Type
STIRRING
Details
After a total of 72 hours' stirring
Duration
72 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase, after drying
DISTILLATION
Type
DISTILLATION
Details
is distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
resulting in 24 g (51% of theoretical amount) of 3,5-dimethoxy-pyridine in the boiling range 90°-120° C. at 1.6·103Pa
CUSTOM
Type
CUSTOM
Details
can easily be removed upon crystallization of the 3,5-dimethoxy-2,6-dinitro-pyridine

Outcomes

Product
Name
Type
Smiles
COC=1C=NC=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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